molecular formula C7H6ClNO3 B3030885 5-Chloro-4-methyl-2-nitrophenol CAS No. 100278-74-8

5-Chloro-4-methyl-2-nitrophenol

Cat. No. B3030885
Key on ui cas rn: 100278-74-8
M. Wt: 187.58 g/mol
InChI Key: SETJTGJUNMPFCU-UHFFFAOYSA-N
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Patent
US04587259

Procedure details

245.0 g of 3A was mixed with 1.6 liters of glacial acetic acid, and the resulting solution was stirred at 8°-10° C. while 109.6 g of 90% aqueous nitric acid was added (two hours). The mixture was stirred at 10°-15° C. for five hours, poured over ice water and extracted with ether/hexane. The extract was washed with water, dried and stripped to dryness. The residue was stirred with 3 liters of hexane and the hexane solution was filtered through silica gel. The filtrate was held at -20° C. for 16 hours, filtered, and the filtrate was concentrated to one liter, charcoaled, then held at -30° to -35° C. for two hours and filtered. The solid products were combined to give 3-chloro-4-methyl-6-nitrophenol (3B).
Name
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
109.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].[N+:10]([O-])([OH:12])=[O:11]>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
245 g
Type
reactant
Smiles
ClC=1C=C(C=CC1C)O
Name
Quantity
1.6 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
109.6 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 10°-15° C. for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (two hours)
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether/hexane
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
STIRRING
Type
STIRRING
Details
The residue was stirred with 3 liters of hexane
FILTRATION
Type
FILTRATION
Details
the hexane solution was filtered through silica gel
WAIT
Type
WAIT
Details
The filtrate was held at -20° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to one liter
WAIT
Type
WAIT
Details
held at -30° to -35° C. for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=C(C(=CC1C)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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